molecular formula C12H16O3S B8577769 1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one CAS No. 88961-91-5

1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one

Cat. No. B8577769
CAS RN: 88961-91-5
M. Wt: 240.32 g/mol
InChI Key: PENUEVYPCNPBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88961-91-5

Product Name

1-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl}ethan-1-one

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C12H16O3S/c1-9(13)11-4-3-10(16-11)5-6-12(2)14-7-8-15-12/h3-4H,5-8H2,1-2H3

InChI Key

PENUEVYPCNPBDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CCC2(OCCO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Acetyl-2-thienyl)-2-butanone (Tetrahedron 35, 1979, 329) was reacted with ethylene glycol, triethyl orthoformate and p-toluenesulphonic acid in methylene chloride to give methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Oxidation with sodium hypobromite and subsequent hydrolysis gave 5-(3-oxobutyl)-2-thiophenecarboxylic acid. With sodium borohydride there was obtained therefrom 5-(3-hydroxybutyl)-2-thiophenecarboxylic acid which was converted in dimethylacetamide with methyl iodide and sodium carbonate into the methyl ester. Treatment with p-toluenesulphochloride in pyridine and reaction with sodium azide in dimethyl sulphoxide gave methyl 5-(3-azidobutyl)-2-thiophenecarboxylate from which there was obtained by saponification the corresponding acid. The acid was treated with thionyl chloride to give the acid chloride from which there was obtained with concentrated ammonia in ether 5-(3-azidobutyl)-2-thiophenecarboxamide. Reduction of the azido group with triphenylphosphine and subsequent hydrolysis gave (RS)-5-(3-aminobutyl)-2-thiophenecarboxamide of melting point 65°-75°; ε256 =7780; ε275 =9900.
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